molecular formula C26H25N5O6 B2480103 ethyl 7-butyl-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534567-81-2

ethyl 7-butyl-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2480103
CAS No.: 534567-81-2
M. Wt: 503.515
InChI Key: SXZPEHKRIXRPNL-NFFVHWSESA-N
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Description

This compound belongs to a class of tricyclic derivatives featuring a fused 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key structural elements include:

  • A butyl chain at position 7, contributing to lipophilicity and influencing molecular flexibility.
  • An ethyl ester at position 5, enhancing solubility in organic solvents.

Its structural complexity (Complexity Index >1000) suggests challenges in synthesis and crystallization, often addressed via computational tools like SHELX for crystallographic refinement.

Properties

IUPAC Name

ethyl 7-butyl-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O6/c1-4-6-12-30-22-18(25(33)29-13-8-7-9-21(29)27-22)15-19(26(34)37-5-2)23(30)28-24(32)17-11-10-16(3)20(14-17)31(35)36/h7-11,13-15H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZPEHKRIXRPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C1=NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C(=O)OCC)C(=O)N4C=CC=CC4=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-butyl-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then subjected to cyclization and functional group modifications. Common reagents used in these steps include ethyl chloroformate, butylamine, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-butyl-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and acids or bases for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while hydrolysis of the ester would yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 7-butyl-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer or anti-microbial agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 7-butyl-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The triazatricyclo moiety may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives, emphasizing substituent effects on physicochemical properties:

Compound Name Substituent (Position 7) Substituent (Position 6 Benzoyl) Molecular Weight (g/mol) XLogP3 TPSA (Ų) Rotatable Bonds
Ethyl 7-butyl-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[...]-5-carboxylate (Target) Butyl 4-methyl-3-nitro ~520* ~3.8* ~125* 8
Ethyl 7-(3-methoxypropyl)-6-(3-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[...]-5-carboxylate 3-Methoxypropyl 3-methyl 474.5 2.7 101 8
Ethyl 7-benzyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[...]-5-carboxylate Benzyl 2-methyl ~470* ~3.2* ~95* 9
Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[...]-5-carboxylate Methyl 3-chloro ~450* ~3.5* ~90* 7
Ethyl 6-benzoylimino-7-butyl-2-oxo-1,7,9-triazatricyclo[...]-5-carboxylate Butyl Benzoyl ~460* ~3.0* ~85* 8

*Estimated based on substituent contributions and structural analogs.

Key Observations:

Lipophilicity (XLogP3): The target compound’s nitro group increases XLogP3 (~3.8) compared to the 3-methoxypropyl analog (2.7), as nitro enhances aromatic hydrophobicity despite its polar nature.

Topological Polar Surface Area (TPSA):

  • The nitro group in the target compound elevates TPSA (~125 Ų), favoring aqueous solubility and hydrogen-bond interactions compared to chloro (~90 Ų) or methyl (~95 Ų) substituents.

Research Findings and Implications

  • Synthetic Challenges: The nitro group in the target compound may complicate synthesis due to its sensitivity to reduction or photodegradation. Similar derivatives often require protective strategies during coupling reactions.
  • Crystallographic Analysis: Structural studies of such compounds frequently employ SHELX software for resolving complex ring puckering and hydrogen-bonding patterns, critical for understanding solid-state interactions.

Biological Activity

Ethyl 7-butyl-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that exhibits significant biological activity. This article reviews its biological properties based on various studies and data sources.

Chemical Structure and Properties

The compound belongs to the class of triazene derivatives and features a unique tricyclic structure that contributes to its biological activity. The presence of functional groups such as the butyl chain and nitrobenzoyl moiety enhances its potential for various interactions at the molecular level.

Antimicrobial Activity

Research has shown that triazene compounds exhibit notable antimicrobial properties. Ethyl 7-butyl-6-(4-methyl-3-nitrobenzoyl)imino derivatives have been tested against a range of microbial strains. For instance:

  • Minimum Inhibitory Concentrations (MICs) : Studies indicate that triazene derivatives can have low MIC values against both gram-positive and gram-negative bacteria. For example, a related triazene compound demonstrated an MIC of 9.937 µg/mL against Candida albicans and other fungal strains .

Antitumor Activity

Triazenes are recognized for their antitumor properties due to their ability to alkylate DNA and interfere with cellular replication processes:

  • Cytotoxicity Assays : In vitro studies have revealed that certain triazene derivatives show significant cytotoxic effects on various cancer cell lines, including human colon adenocarcinoma (HT-29) and Burkitt lymphoma (DAUDI) cells, with IC50 values reported as low as 4.91 µg/mL .

Case Studies

  • Antifungal Activity :
    A study evaluated the antifungal efficacy of various triazene compounds against clinical isolates of Candida species. The results indicated that certain derivatives had effective antifungal activity with MIC values comparable to traditional antifungal agents.
  • Antibacterial Activity :
    Another investigation focused on the antibacterial properties of ethyl 7-butyl-6-(4-methyl-3-nitrobenzoyl)imino derivatives against Escherichia coli and Pseudomonas aeruginosa. The compounds displayed significant activity with MICs ranging from 0.28 μM to 0.64 μM .

Table 1: Summary of Biological Activities of Triazene Derivatives

Compound NameActivity TypeTarget OrganismMIC/IC50 Value
Ethyl 7-butyl-6-(4-methyl-3-nitrobenzoyl)iminoAntifungalCandida albicans9.937 µg/mL
Triazene Derivative AAntibacterialEscherichia coli0.28 μM
Triazene Derivative BAntitumorHT-29 Cells4.91 µg/mL

The biological activity of ethyl 7-butyl-6-(4-methyl-3-nitrobenzoyl)imino compounds can be attributed to their ability to form reactive intermediates that interact with nucleophilic sites in microbial DNA or proteins:

  • Alkylation : The alkylating nature of triazenes allows them to bind covalently to DNA, leading to strand breaks and ultimately cell death.

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